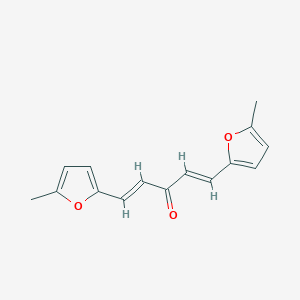

(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one

Description

(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one is a bis-chalcone derivative characterized by a conjugated dienone backbone flanked by two 5-methylfuran-2-yl groups. Its structure has been confirmed via spectroscopic methods, including $ ^1H $ NMR and $ ^{13}C $ NMR, with detailed spectral data provided in Figure S72 and S73 of . The compound belongs to the curcuminoid family, where structural modifications aim to enhance stability and bioactivity compared to natural curcumin, which suffers from rapid degradation due to its β-diketone moiety .

Properties

CAS No. |

69239-15-2 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one |

InChI |

InChI=1S/C15H14O3/c1-11-3-7-14(17-11)9-5-13(16)6-10-15-8-4-12(2)18-15/h3-10H,1-2H3/b9-5+,10-6+ |

InChI Key |

PISDKWAWFIZQNA-NXZHAISVSA-N |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)/C=C/C2=CC=C(O2)C |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)C=CC2=CC=C(O2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one typically involves the condensation of 5-methylfurfural with acetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the conjugated dienone system. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the synthesis of 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one.

Chemical Reactions Analysis

Types of Reactions

1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan carboxylic acids or diketones.

Reduction: Reduction reactions can convert the conjugated dienone system to saturated ketones or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce halogens or nitro groups onto the furan rings .

Scientific Research Applications

1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biological macromolecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Key Properties:

- Molecular formula : $ C{17}H{16}O_3 $

- Synthesis : Typically prepared via Claisen-Schmidt condensation of 5-methylfuran-2-carbaldehyde with acetone under basic conditions, analogous to methods described for thiophene and nitro-furyl analogs .

Comparison with Structurally Similar Compounds

The biological and chemical properties of bis-chalcones are highly dependent on substituents at the terminal aromatic/heteroaromatic rings. Below is a systematic comparison:

Furan-Based Analogs

Phenyl and Substituted Phenyl Derivatives

Bioactive Heteroaromatic Derivatives

Structure-Activity Relationships (SAR)

- Electron-Donating Groups (e.g., -OCH$_3$, -OH) : Enhance antioxidant and neuroprotective effects by stabilizing radical intermediates .

- Electron-Withdrawing Groups (e.g., -NO$2$, -CF$3$): Improve reactivity in synthesis and antimicrobial activity but may reduce bioavailability .

- Heteroaromatic Rings (e.g., thiophene, benzimidazole) : Increase antiproliferative potency via π-π stacking and hydrogen bonding with cellular targets .

- Symmetry vs. Asymmetry: Asymmetric analogs (e.g., dienone 58) show 219–636× higher potency than curcumin, likely due to optimized steric interactions .

Biological Activity

(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one is an organic compound notable for its unique structure and potential biological activities. With the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol, this compound features two furan rings substituted with methyl groups at the 5-position, linked by a penta-1,4-dien-3-one backbone. This structural configuration suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H14O3 |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one |

| CAS Number | 69239-15-2 |

Biological Activity Overview

The biological activity of (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one has been explored in various studies focusing on its pharmacological properties. The compound has shown promise in several areas:

1. Antioxidant Activity

Research indicates that compounds containing furan moieties often exhibit significant antioxidant properties. The presence of the furan rings in (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

2. Anticancer Potential

Studies have suggested that similar compounds with conjugated systems can inhibit cancer cell proliferation. For instance, derivatives of furan-based compounds have been observed to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

3. Enzyme Inhibition

The compound's structure allows for potential interactions with various enzymes. Preliminary investigations suggest that it may act as a competitive inhibitor for certain kinases involved in cancer progression and other diseases.

Case Study 1: Antioxidant Effects

A study conducted on the antioxidant properties of furan derivatives demonstrated that (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one exhibited a significant reduction in lipid peroxidation in vitro when tested against reactive oxygen species (ROS). The IC50 value was found to be comparable to established antioxidants like ascorbic acid.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one exhibited cytotoxic effects with an IC50 value of approximately 25 µM after 48 hours of exposure. Mechanistic studies indicated that this cytotoxicity was mediated through the activation of caspase pathways.

Research Findings

Recent research has focused on the synthesis and biological evaluation of (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one derivatives. These studies have highlighted:

- Synthesis Methods : The compound can be synthesized via a condensation reaction between appropriate aldehydes and dienones under basic conditions.

| Synthesis Method | Description |

|---|---|

| Condensation Reaction | Involves mixing 5-methylfuran derivatives with penta-dienone in a solvent like ethanol under reflux conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.